![molecular formula C14H15N3 B13874856 3-Tert-butylimidazo[1,2-c]quinazoline](/img/structure/B13874856.png)
3-Tert-butylimidazo[1,2-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butylimidazo[1,2-c]quinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylimidazo[1,2-c]quinazoline typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with tert-butyl isocyanide under acidic conditions. The reaction is carried out in the presence of a catalyst, such as trifluoroacetic acid, at elevated temperatures to facilitate the formation of the imidazoquinazoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
Scientific Research Applications
3-Tert-butylimidazo[1,2-c]quinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Tert-butylimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but without the imidazo ring.
Imidazoquinazoline: Compounds with similar imidazoquinazoline core but different substituents.
Benzimidazoquinazoline: Compounds with an additional benzene ring fused to the imidazoquinazoline core.
Uniqueness
3-Tert-butylimidazo[1,2-c]quinazoline is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H15N3 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
3-tert-butylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C14H15N3/c1-14(2,3)12-8-15-13-10-6-4-5-7-11(10)16-9-17(12)13/h4-9H,1-3H3 |
InChI Key |
WLHOMSFFLTWDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C2N1C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


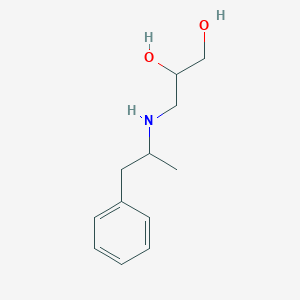
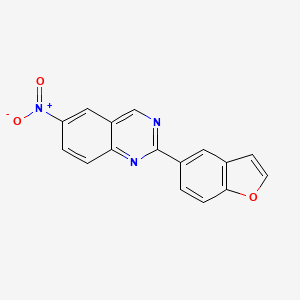

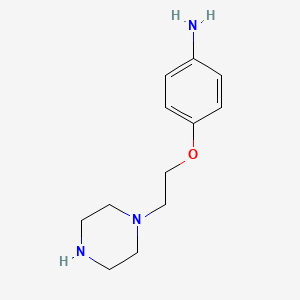
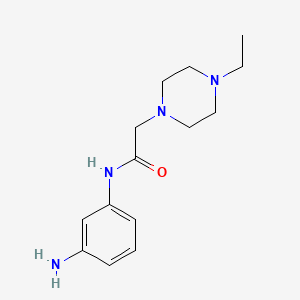
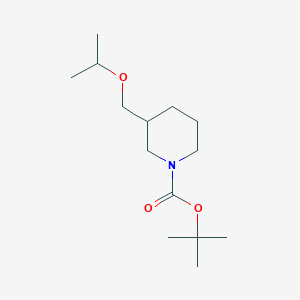
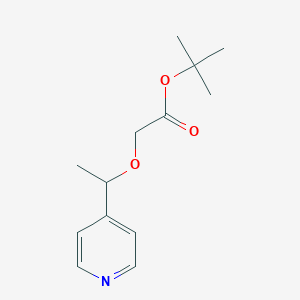
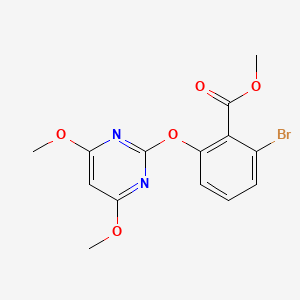
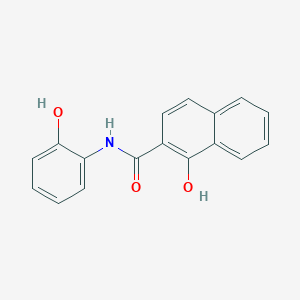
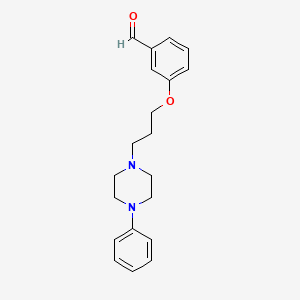
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
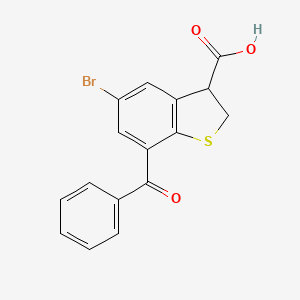
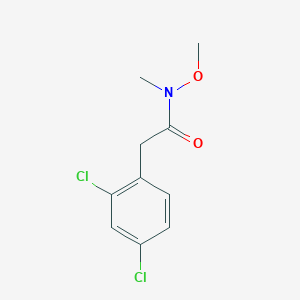
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
